molecular formula C31H45FN4O10 B12055159 Z-Veid-fmk

Z-Veid-fmk

Cat. No.: B12055159
M. Wt: 652.7 g/mol
InChI Key: YPIHFMWAHMPACV-IREHUOSBSA-N
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Description

. This compound is widely used in scientific research to study apoptosis and related cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Veid-fmk involves the protection of amino acids, coupling reactions, and the introduction of the fluoromethylketone group. The general synthetic route includes:

    Protection of Amino Acids: The amino acids valine, glutamic acid, isoleucine, and aspartic acid are protected using suitable protecting groups.

    Coupling Reactions: The protected amino acids are coupled sequentially using peptide coupling reagents to form the desired peptide sequence.

    Introduction of Fluoromethylketone Group: The fluoromethylketone group is introduced at the C-terminus of the peptide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The final product is purified using chromatographic techniques and characterized using spectroscopic methods .

Chemical Reactions Analysis

Types of Reactions

Z-Veid-fmk primarily undergoes substitution reactions due to the presence of the fluoromethylketone group. It can react with nucleophiles, leading to the formation of various derivatives .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are derivatives of this compound with modified functional groups, which can be used for further studies in apoptosis and related fields .

Mechanism of Action

Z-Veid-fmk exerts its effects by irreversibly binding to the active site of caspase-6, thereby inhibiting its proteolytic activity. This inhibition prevents the cleavage of downstream substrates involved in the execution phase of apoptosis. The molecular targets of this compound include the active site cysteine residue of caspase-6, and the pathways involved are primarily related to the apoptotic signaling cascade .

Comparison with Similar Compounds

Properties

Molecular Formula

C31H45FN4O10

Molecular Weight

652.7 g/mol

IUPAC Name

methyl (4S)-5-[[(2S,3S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoate

InChI

InChI=1S/C31H45FN4O10/c1-7-19(4)27(30(42)34-22(23(37)16-32)15-25(39)45-6)35-28(40)21(13-14-24(38)44-5)33-29(41)26(18(2)3)36-31(43)46-17-20-11-9-8-10-12-20/h8-12,18-19,21-22,26-27H,7,13-17H2,1-6H3,(H,33,41)(H,34,42)(H,35,40)(H,36,43)/t19-,21-,22-,26-,27-/m0/s1

InChI Key

YPIHFMWAHMPACV-IREHUOSBSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](CCC(=O)OC)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CCC(=O)OC)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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